8-Méthoxy-1,2-dihydronaphtalène

Vue d'ensemble

Description

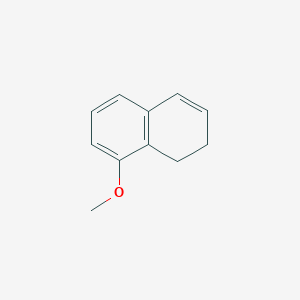

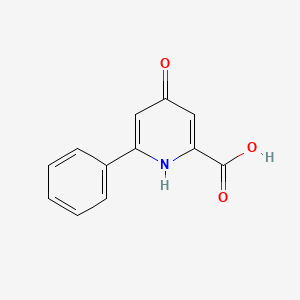

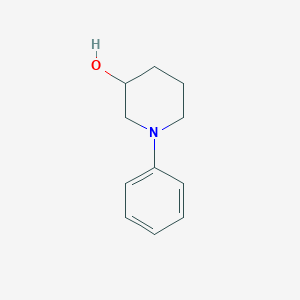

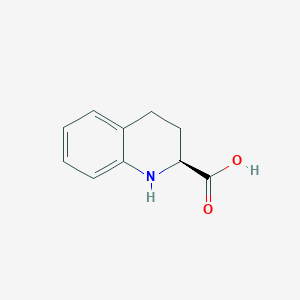

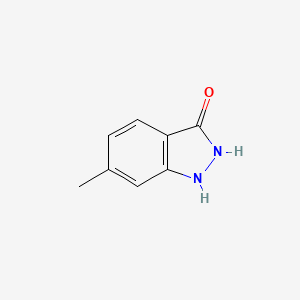

8-Methoxy-1,2-dihydronaphthalene is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is also known as Rotigotine Impurity 25 and Rotigotine Impurity 12 .

Synthesis Analysis

The synthesis of dihydronaphthalenes, including 8-Methoxy-1,2-dihydronaphthalene, has been discussed in various literature. One method involves the dearomatization of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . Another method involves the reaction of 6-methoxy-1-tetralone with the corresponding hydrazine derivative .Molecular Structure Analysis

The molecular structure of 8-Methoxy-1,2-dihydronaphthalene is based on the 1,2-dihydronaphthalene ring system, which is present in various natural products of therapeutic importance .Chemical Reactions Analysis

Dihydronaphthalenes, including 8-Methoxy-1,2-dihydronaphthalene, are known as useful building blocks in organic synthesis . They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford useful products .Mécanisme D'action

Target of Action

8-Methoxy-1,2-dihydronaphthalene, a derivative of dihydronaphthalene, has been found to have several biological targets. Dihydronaphthalene derivatives are known to be used as fluorescent ligands for the estrogen receptor . They also exhibit activity as Hepatitis C NS5B polymerase inhibitors . These targets play crucial roles in cellular signaling and viral replication, respectively.

Mode of Action

Based on its structural similarity to other dihydronaphthalene derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, potentially inhibiting their activity.

Biochemical Pathways

The biochemical pathways affected by 8-Methoxy-1,2-dihydronaphthalene are likely to be those associated with its targets. For instance, by acting as a fluorescent ligand for the estrogen receptor, it could influence the estrogen signaling pathway . Similarly, by inhibiting the Hepatitis C NS5B polymerase, it could affect the viral replication pathway .

Result of Action

The molecular and cellular effects of 8-Methoxy-1,2-dihydronaphthalene’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of the Hepatitis C NS5B polymerase, it could potentially reduce viral replication, leading to a decrease in viral load .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 8-Methoxy-1,2-dihydronaphthalene in lab experiments is its high yield and purity. It can be easily synthesized and purified, making it a cost-effective starting material for various organic syntheses. However, its strong odor and potential toxicity can be a limitation in certain experiments. It is important to handle it with care and use appropriate safety measures.

Orientations Futures

There are several future directions for the use of 8-Methoxy-1,2-dihydronaphthalene in scientific research. One of the areas of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is also being investigated for its potential use in the treatment of cancer and inflammation. Its ability to scavenge free radicals and reduce oxidative stress makes it a promising candidate for further research in these areas.

Conclusion:

In conclusion, 8-Methoxy-1,2-dihydronaphthalene is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential use in the treatment of neurodegenerative diseases, cancer, and inflammation makes it a promising area of research for the future.

Applications De Recherche Scientifique

Synthèse de nouveaux composés

Les dihydronaphtalènes, y compris le 8-Méthoxy-1,2-dihydronaphtalène, sont des intermédiaires clés dans la synthèse de divers nouveaux composés. Ils sont utilisés dans la préparation de molécules biologiquement actives et dans le développement de nouvelles méthodes de synthèse pour des structures organiques complexes .

Inhibiteurs pour applications médicales

Certains dérivés de dihydronaphtalène se sont avérés être des inhibiteurs puissants et sélectifs de l'aldostérone synthase (CYP11B2), ce qui est important pour le traitement de maladies comme l'insuffisance cardiaque congestive et la fibrose myocardique .

Ligands fluorescents

Ces composés sont également utilisés comme ligands fluorescents pour des récepteurs tels que le récepteur des œstrogènes. Leurs propriétés fluorescentes les rendent précieux dans les tests biologiques et les applications d'imagerie .

Activité antivirale

Les dérivés de dihydronaphtalène présentent une activité en tant qu'inhibiteurs de la polymérase NS5B de l'hépatite C, indiquant leur potentiel d'utilisation dans les thérapies antivirales .

Applications électrochimiques

L'annulation oxydative électrochimique des styrènes pour construire des 1,2-dihydronaphtalènes polysubstitués met en évidence leur application dans les réactions électrochimiques, qui peuvent être sans métal et respectueuses de l'environnement .

Propriétés

IUPAC Name |

8-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2,4-6,8H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYWMYUBBQDNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489101 | |

| Record name | 8-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60573-59-3 | |

| Record name | 1,2-Dihydro-8-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60573-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)

![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)